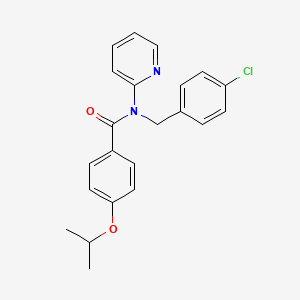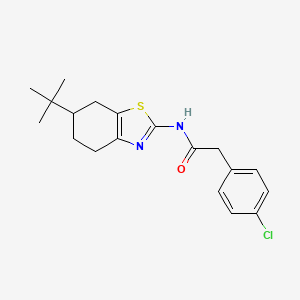![molecular formula C17H17FN2O B11347551 2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole](/img/structure/B11347551.png)
2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,5-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzodiazole ring and a 2,5-dimethylphenoxyethyl group at the 1-position. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the 2,5-Dimethylphenoxyethyl Group: The final step involves the nucleophilic substitution reaction where the 2,5-dimethylphenoxyethyl group is attached to the benzodiazole ring. This can be achieved using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of 2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,5-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(2,5-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, including antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 2,5-dimethylphenoxyethyl group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[1-(2,6-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole: Similar structure but with a different position of the methyl groups on the phenoxy ring.
2-[1-(2,4-Dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole: Similar structure but with a methyl group instead of a fluorine atom and a different position of the methyl groups on the phenoxy ring.
Uniqueness
2-[1-(2,5-Dimethylphenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole is unique due to the specific positioning of the fluorine atom and the 2,5-dimethylphenoxyethyl group, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H17FN2O |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-[1-(2,5-dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C17H17FN2O/c1-10-4-5-11(2)16(8-10)21-12(3)17-19-14-7-6-13(18)9-15(14)20-17/h4-9,12H,1-3H3,(H,19,20) |
InChI Key |
RKRCIRINSPDYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C2=NC3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11347470.png)

![2-(propylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11347479.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11347482.png)
![N-ethyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11347490.png)
![12,14-dimethyl-17-phenyl-9-thiophen-2-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11347493.png)
![Ethyl 3-[({[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11347497.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11347498.png)
![3-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11347505.png)
![5-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide](/img/structure/B11347507.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11347508.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347518.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide](/img/structure/B11347535.png)

